molecular formula C7H5ClF3NO3S B3043585 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide CAS No. 886762-49-8

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B3043585
CAS No.: 886762-49-8
M. Wt: 275.63 g/mol
InChI Key: AMQUNJSYSKKOOJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at the 3-position, a trifluoromethoxy group at the 4-position, and a sulfonamide functional group. The synthesis involves reacting 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid with thionyl chloride, followed by coupling with heterocyclic amines under controlled conditions .

The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to simpler substituents, making this compound a valuable scaffold in drug discovery.

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQUNJSYSKKOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

Scientific Research Applications

Agrochemical Applications

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is primarily utilized in the development of herbicides and fungicides. Its sulfonamide group enhances its efficacy as an herbicidal agent, making it a valuable component in agricultural formulations.

Case Study: Herbicidal Activity

A study demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit potent herbicidal activity against various weed species. The compound acts by inhibiting specific metabolic pathways in plants, leading to effective control of unwanted vegetation .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various therapeutic agents, particularly those targeting bacterial infections and cancer.

Case Study: Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial properties. For instance, its analogs have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Synthesis of Complex Molecules

The compound is often used as an intermediate in the synthesis of more complex molecules due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
Nucleophilic substitutionDMF, room temperature85
Coupling with aminesEDCI activation in CHCl₃75
Sulfonylation reactionsSO₂Cl₂ in dichloromethane90

Research and Development

The ongoing research into the applications of this compound focuses on enhancing its efficacy and reducing potential environmental impacts. Studies are being conducted to develop formulations that maximize its effectiveness while minimizing toxicity to non-target organisms.

Innovative Formulations

Recent advancements include the formulation of slow-release herbicides that incorporate this compound, allowing for prolonged activity and reduced frequency of application .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide with key analogs:

Compound Name Substituents Molecular Formula Biological Activity/Application Key Data/References
This compound Cl (C3), CF₃O (C4), SO₂NH₂ (C1) C₇H₅ClF₃NO₃S Intermediate for anticancer agents Synthesized via multistep route; used in compound 39
GS 385 (3-Chloro-4-(phenylsuccinimido)-benzenesulfonamide) Cl (C3), Ph-succinimido (C4), SO₂NH₂ C₁₆H₁₂ClN₂O₄S Anticonvulsant Blood concentration: 8–11 µg/mL in humans; metabolites include hydroxylated and acid derivatives
3-Chloro-4-fluorobenzenesulfonamide Cl (C3), F (C4), SO₂NH₂ C₆H₅ClFNO₂S Not explicitly stated (structural analog) Higher polarity due to F vs. CF₃O; used in crystallography studies
Mefruside (3-sulfamoyl-4-chlorobenzenesulfonyl chloride derivative) Cl (C4), SO₂NHR (C3) C₁₁H₁₃Cl₂NO₄S₂ Diuretic Clinical use for hypertension and edema
3-Chloro-4-fluoro-N-(dibenzo-oxazepin-yl)benzenesulfonamide Cl (C3), F (C4), dibenzo-oxazepin C₁₉H₁₂ClFN₂O₃S Potential CNS applications Structural complexity may enhance receptor binding

Key Comparative Insights

Electronic and Lipophilic Effects
  • The trifluoromethoxy group in the target compound provides strong electron-withdrawing effects and higher lipophilicity (logP ~2.8 estimated) compared to the fluoro (logP ~1.9) or chloro (logP ~2.5) substituents. This enhances membrane permeability and resistance to oxidative metabolism .
  • GS 385 substitutes the trifluoromethoxy group with a phenylsuccinimido moiety, increasing molecular weight and introducing a metabolically labile amide bond, which explains its shorter half-life (t₁/₂ ~4–6 hours in rats) .

Pharmacokinetic and Metabolic Considerations

  • GS 385 reaches peak plasma concentrations (Cₘₐₓ) of 22–23 µg/mL in rats within 1.5 hours post-oral administration, with acid metabolites detected in bile and urine .
  • The trifluoromethoxy group in the target compound likely reduces Phase I metabolism (e.g., cytochrome P450 oxidation) compared to GS 385, which undergoes hydroxylation .

Biological Activity

Introduction

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by its unique molecular structure, which includes a chlorinated benzene ring and a trifluoromethoxy group. Its molecular formula is C₇H₄ClF₃NO₂S. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its significant biological activity.

Chemical Structure and Properties

The presence of the sulfonamide group suggests potential antibacterial or enzyme inhibitory activity, as sulfonamides are a well-known class of drugs with diverse biological activities. The trifluoromethoxy and chloro substituents can further influence the molecule's properties and interactions with biological targets, enhancing its binding affinity to various receptors and enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a nonsteroidal progesterone receptor antagonist . This activity may have implications in treating various hormonal disorders and conditions related to progesterone signaling. The trifluoromethoxy group enhances its binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

The interactions of this compound with specific enzymes and receptors are facilitated by hydrogen bonding and hydrophobic interactions due to the trifluoromethoxy group. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be beneficial in treating diseases associated with enzyme overactivity .

Anticancer Activity

In studies evaluating the anticancer potential of similar compounds, it was found that derivatives with halogen substitutions exhibited varying degrees of growth inhibition against multiple cancer cell lines. For instance, compounds with smaller halides showed higher percent inhibition compared to larger ones. Specifically, derivatives similar to this compound demonstrated significant growth inhibition in cancer cell assays .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the benzene ring can significantly affect biological activity. For example, compounds with chlorine substitutions at the para position generally exhibited improved inhibitory activity against biological targets compared to their unsubstituted counterparts .

Compound NameIC50 Value (μM)Notable Features
This compoundTBDNonsteroidal progesterone receptor antagonist
4-Chloro-3-(trifluoromethyl)benzenesulfonamide3.8Related structure with different halogen substitution
4-Chloro-3-(trifluoromethyl)benzene-1-sulfinic chloride3.0Sulfinic acid derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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